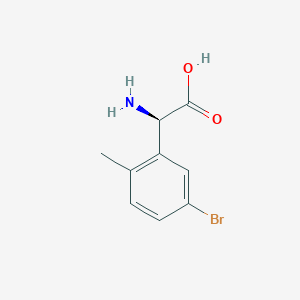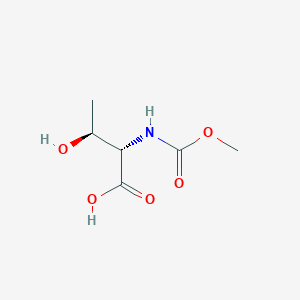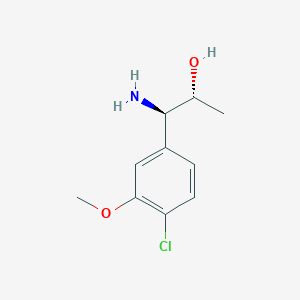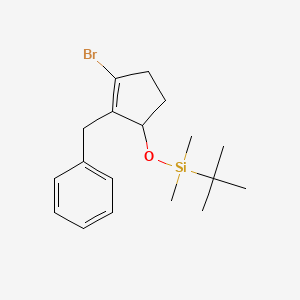
(2-(1-Amino-2-methylpropyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-Amino-2-methylpropyl)phenyl)methanol is an organic compound that belongs to the class of alcohols and phenols It features a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with an amino group (-NH2) and a methyl group (-CH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Amino-2-methylpropyl)phenyl)methanol typically involves the reaction of a suitable phenyl derivative with an appropriate amino alcohol. One common method is the reduction of a corresponding nitro compound, followed by the introduction of the amino group through reductive amination. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(1-Amino-2-methylpropyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a catalyst like Pd/C or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2-(1-Amino-2-methylpropyl)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-(1-Amino-2-methylpropyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethanol: Similar structure but lacks the amino group.
Benzylamine: Contains an amino group but lacks the hydroxyl group.
Phenylpropanolamine: Similar structure with both hydroxyl and amino groups but different substitution pattern.
Uniqueness
(2-(1-Amino-2-methylpropyl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
[2-(1-amino-2-methylpropyl)phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(12)10-6-4-3-5-9(10)7-13/h3-6,8,11,13H,7,12H2,1-2H3 |
Clave InChI |
HPPYUAKVXUXDRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)


![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236768.png)
![4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15236777.png)
![(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236782.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-C]pyrimidine hcl](/img/structure/B15236787.png)



![Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate](/img/structure/B15236823.png)
![7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15236838.png)

